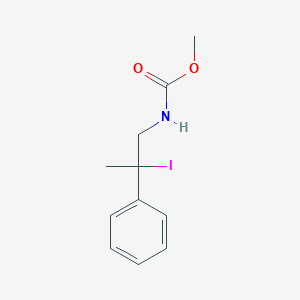
Methyl (2-iodo-2-phenylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-iodo-2-phenylpropyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of an iodine atom and a phenyl group attached to a propyl chain, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-iodo-2-phenylpropyl)carbamate typically involves the reaction of 2-iodo-2-phenylpropanol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage . The reaction can be represented as follows:
2-Iodo-2-phenylpropanol+Methyl isocyanate→Methyl (2-iodo-2-phenylpropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve a continuous flow system where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-iodo-2-phenylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted carbamates.
Oxidation: Formation of phenolic carbamates.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Methyl (2-iodo-2-phenylpropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2-iodo-2-phenylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar antifungal properties.
Methyl carbamate: A simpler carbamate used in various industrial applications.
Uniqueness
Methyl (2-iodo-2-phenylpropyl)carbamate is unique due to the presence of both an iodine atom and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89877-35-0 |
|---|---|
Molecular Formula |
C11H14INO2 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
methyl N-(2-iodo-2-phenylpropyl)carbamate |
InChI |
InChI=1S/C11H14INO2/c1-11(12,8-13-10(14)15-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
InChI Key |
JBQZMMNSTBRTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC)(C1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















